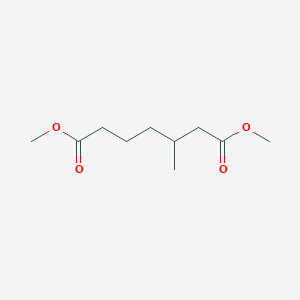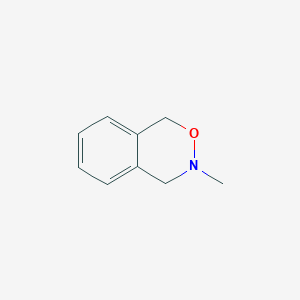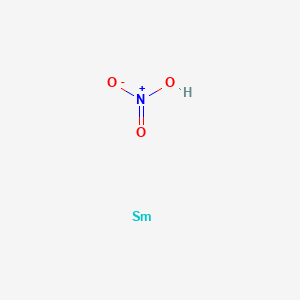
1,10-Bis(acryloyloxy)decan
Übersicht
Beschreibung
1,10-Decanediol diacrylate is a useful research compound. Its molecular formula is C16H26O4 and its molecular weight is 282.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1,10-Decanediol diacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,10-Decanediol diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,10-Decanediol diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerchemie
1,10-Bis(acryloyloxy)decan ist eine bifunktionelle Verbindung, die in der Polymerchemie verwendet wird . Seine zwei Acryloylgruppen können an Polymerisationsreaktionen teilnehmen, was zur Bildung von Polymeren mit einer Vielzahl von Eigenschaften führt.
Vernetzte Polymere
Diese Verbindung kann bei der Synthese von vernetzten Polymeren verwendet werden . Vernetzung bezieht sich auf den Prozess, bei dem zwei oder mehr Moleküle durch eine kovalente Bindung chemisch miteinander verbunden werden. Dies führt zu einem dreidimensionalen Netzwerk verbundener Moleküle, das die Festigkeit, Stabilität und Elastizität des Materials verbessern kann.
Hydrogele
This compound kann auch bei der Herstellung von Hydrogelen verwendet werden . Hydrogele sind dreidimensionale, hydrophile, polymere Netzwerke, die große Mengen an Wasser oder biologischen Flüssigkeiten aufnehmen können. Aufgrund dieser Eigenschaften haben Hydrogele eine breite Palette von Anwendungen, darunter Medikamentenverabreichungssysteme, Gewebeengineering-Gerüste und Kontaktlinsen.
Wirkmechanismus
Target of Action
This compound is primarily used as a cross-linking agent in the creation of polymers , suggesting that its targets are likely the monomers or polymers themselves.
Mode of Action
1,10-Bis(acryloyloxy)decane contains two acryloyloxy functional groups, which enable it to serve as a versatile cross-linking agent . It interacts with its targets (monomers or polymers) by forming covalent bonds, resulting in a cross-linked polymer network. This cross-linking process enhances the mechanical strength and stability of the resulting polymer .
Result of Action
The primary result of 1,10-Bis(acryloyloxy)decane’s action is the formation of a cross-linked polymer network . This network has enhanced mechanical strength and stability compared to non-cross-linked polymers. The exact molecular and cellular effects depend on the specific application and the types of monomers or polymers involved.
Action Environment
The action, efficacy, and stability of 1,10-Bis(acryloyloxy)decane can be influenced by various environmental factors. For example, the presence of oxygen can inhibit the polymerization process, leading to decreased efficacy . Therefore, polymerization reactions involving this compound are often carried out under inert conditions to prevent oxygen interference .
Eigenschaften
IUPAC Name |
10-prop-2-enoyloxydecyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNJVKIVSXGYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-21-7 | |
| Record name | 2-Propenoic acid, 1,1′-(1,10-decanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40893231 | |
| Record name | 1,10-Decanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13048-34-5 | |
| Record name | 1,10-Decanediol, diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Decanediyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-decanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research using real-time Fourier transform infrared (FTIR) spectroscopy has shown that the chain length of bifunctional acrylic monomers like 1,10-Decanediol diacrylate significantly influences their photopolymerization kinetics []. Shorter chain monomers tend to form dense crosslinking networks at lower conversions compared to longer chain monomers. This denser network hinders monomer diffusion, leading to a faster switch to diffusion-controlled propagation and a decrease in kinetic constants at lower conversions []. Conversely, longer chain monomers can achieve higher conversions before the reaction becomes diffusion-controlled.
A: Yes, surface modifications play a crucial role in controlling the fluidity of 1,10-Decanediol diacrylate, particularly in nanoimprinting processes where nanometer-scale precision is crucial []. Studies utilizing surface forces and resonance shear measurements have shown that modifying silica surfaces with chlorodimethyl(3,3,3-trifluoropropyl)silane (FAS3-Cl) helps maintain low monomer viscosity near the surface/monomer interface []. This is in contrast to unmodified silica surfaces where the viscosity significantly increases at distances below 6 nm []. Therefore, appropriate surface modifications are essential for ensuring optimal monomer flow and filling of nanoscale mold recesses during nanoimprinting.
A: Research suggests that nanodiamond-based composite monolithic columns, synthesized using 1,10-Decanediol diacrylate as a crosslinking agent, show promise for high-performance liquid chromatography (HPLC) applications []. These columns exhibit high resolution and efficiency in separating small molecules compared to conventional polymer monolithic columns []. The incorporation of functionalized nanodiamonds contributes to a uniform and reticular skeleton microstructure, enhancing the separation capabilities of the column []. This highlights the potential of 1,10-Decanediol diacrylate in developing advanced materials for analytical chemistry applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
